1-(2,5-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 2,5-dimethoxyphenyl group at position 1 and a 4-methoxybenzenesulfonyl group at position 2. Its molecular formula is C₂₃H₂₆N₂O₆S, with a molecular weight of 458.5273 g/mol .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-27-16-6-9-18(10-7-16)30(25,26)24-14-13-23-12-4-5-20(23)22(24)19-15-17(28-2)8-11-21(19)29-3/h4-12,15,22H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNVNKJESNTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-dimethoxyphenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS Number: 899739-84-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis and biological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O5S
- Molecular Weight : 424.50 g/mol
- CAS Number : 899739-84-5
The compound features a pyrrolo[1,2-a]pyrazine core with methoxy and sulfonyl substituents that may contribute to its biological activity.
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives have been well-documented. The presence of the sulfonyl group in the compound may enhance its interaction with bacterial enzymes. In related studies, piperidine derivatives exhibited significant antibacterial activity against various strains . The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of compounds similar to our target compound to inhibit acetylcholinesterase (AChE). This is particularly relevant for conditions like Alzheimer's disease. The binding interactions were characterized through molecular docking studies that revealed significant binding affinities at key active sites .
Study on Anticancer Activity
A study synthesized several pyrazoline derivatives and evaluated their anticancer properties using the DTP NCI protocol. Among these compounds, those with structural similarities to our target showed notable sensitivity towards leukemia cell lines, indicating a potential pathway for further exploration of our compound's efficacy in cancer therapy .
Study on Antibacterial Properties
In another investigation focusing on piperidine derivatives with sulfonyl groups, compounds were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that these compounds effectively inhibited bacterial growth, suggesting that our compound could also possess similar properties due to its sulfonamide moiety .
Table of Biological Activities
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, particularly in the modulation of signaling pathways relevant to inflammation and cancer.
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can activate NF-κB and ISRE pathways. For instance, modifications at specific sites on the phenyl rings have been systematically evaluated to determine their effects on biological activity. The presence of methoxy substituents at the 2 and 5 positions is crucial for maintaining activity against inflammatory stimuli such as LPS (lipopolysaccharide) and IFN-α (interferon-alpha) .
Cancer Research
The compound's ability to influence cell signaling pathways makes it a candidate for cancer therapeutics. SAR studies have demonstrated that specific structural modifications can enhance or diminish its efficacy in activating pathways associated with cancer cell proliferation and survival .
Structure-Activity Relationship (SAR) Studies
SAR studies are vital for understanding how different structural components of the compound affect its biological activity. Key findings include:
- Substituent Effects : The removal or alteration of substituents on the phenyl rings significantly impacts the compound's activity. For example:
- Homologous Series Evaluation : Various analogs were synthesized with different alkoxy groups to assess their bioactivity. The results indicated that smaller homologs were more active compared to larger alkoxy chains .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Inflammatory Response Modulation
In a study investigating the modulation of inflammatory responses, compounds derived from this pyrrolo[1,2-a]pyrazine were tested for their ability to inhibit cytokine production in vitro. The results showed significant inhibition of TNF-alpha release from macrophages when treated with specific analogs .
Case Study 2: Cancer Cell Line Testing
Another study focused on evaluating the antiproliferative effects of the compound against various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival .
Comparative Analysis Table
| Compound | Activity Type | Key Findings |
|---|---|---|
| Compound 1 | Anti-inflammatory | Activates NF-κB and ISRE pathways |
| Compound 2 | Anticancer | Induces apoptosis in breast cancer cells |
| Compound 3 | Cytokine Inhibition | Significant reduction in TNF-alpha production |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between the target compound and related analogs:
Key Observations:
Structural Diversity :
- The target compound’s pyrrolo[1,2-a]pyrazine core distinguishes it from benzothiazole () and pyrazoline () derivatives. The sulfonyl group is unique compared to the carboxylate in or the benzoimidazo fused ring in .
- Methoxy substituents are common in analogs (e.g., 8aa, 17, 29), but their positions (2,5- vs. 4-) influence electronic and steric properties .
Physical Properties: The pyrazoline derivative (Compound 17) exhibits a higher melting point (262–264°C), likely due to hydrogen bonding from the benzoic acid group . The target compound’s sulfonyl group may enhance solubility in polar solvents compared to non-sulfonated analogs.
Biological Activity: Piperazinylimidazo[1,2-a]pyrazines () show α2-adrenergic receptor selectivity, suggesting that the pyrrolo-pyrazine core is compatible with receptor binding. The target compound’s sulfonyl group could modulate affinity for similar targets .
Synthetic Methods :
- Microwave-assisted synthesis () and hydrazine-based cyclization () are common in analogs. The target compound may require sulfonylation steps, as seen in .
Notes
- Structural Uniqueness : The combination of pyrrolo[1,2-a]pyrazine , sulfonyl , and dimethoxy groups makes the target compound distinct from analogs.
- Data Gaps : Biological activity data for the target compound is absent in the evidence, though structural parallels (e.g., α2-adrenergic or PDE5 targets) suggest plausible research directions.
- Contradictions: No direct contradictions exist, but melting points and activities vary due to structural differences (e.g., fused rings vs. sulfonyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
